N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a chromene-based carboxamide derivative characterized by a 3,4-dimethoxybenzyl group and a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety. The chromene core (4-oxo-4H-chromene) is substituted with a methyl group at the 7-position, contributing to its structural uniqueness. Its synthesis and structural analysis likely rely on crystallographic tools such as SHELX for refinement , ORTEP-3 for molecular visualization , and the WinGX suite for small-molecule crystallography workflows .
Properties
Molecular Formula |
C24H25NO7S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO7S/c1-15-4-6-18-19(26)12-23(32-21(18)10-15)24(27)25(17-8-9-33(28,29)14-17)13-16-5-7-20(30-2)22(11-16)31-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3 |
InChI Key |
KECVEPLWCBDFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene backbone and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to anti-cancer and anti-inflammatory properties.
Chemical Structure
The structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H27N2O6S |
| Molecular Weight | 457.54 g/mol |
| CAS Number | 1018067-46-3 |
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have been evaluated for their ability to induce apoptosis in various cancer cell lines.
In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This activity is likely mediated through the inhibition of NF-kB signaling pathway, which plays a pivotal role in inflammation.
3. Antioxidant Properties
This compound has demonstrated significant antioxidant activity. In vitro assays using DPPH and ABTS radical scavenging methods revealed that this compound can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems.
Case Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Inhibition of Inflammatory Mediators
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of inflammatory markers. The study reported a decrease in nitric oxide production and reduced expression of COX-2, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound in , N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide, shares functional similarities but differs in core structure and substituents:
The chromene core in the target compound offers planar aromaticity, whereas the benzo-thiazine in introduces a fused bicyclic system with inherent conformational rigidity. The electron-donating methoxy groups in the target compound may enhance solubility compared to the electron-withdrawing nitro and bromo groups in , which could reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
